GPx Induction: D-Selenocystine Shows Negligible GPx Activity While L-Selenocystine Induces a 4.2-Fold Increase
In a direct head-to-head comparison in cultured V79 Chinese hamster lung fibroblasts, D-selenocystine demonstrated essentially no capacity to induce selenium-dependent glutathione peroxidase (GPx) activity, producing a fold-increase of only 1.0 relative to untreated controls. By contrast, L-selenocystine at 30 μM produced a 4.2-fold increase in GPx activity under identical conditions [1]. The study further showed that this stereochemical effect generalized across structurally related prodrugs: all compounds possessing D-stereochemistry (D-OSCA: 1.4-fold; D-MSCA: 1.3-fold) showed minimal GPx induction, while L-stereochemistry compounds consistently induced robust GPx activity [1]. Vendor technical documentation independently corroborates that D-selenocystine 'shows minimal ability to induce GPx activity' .
| Evidence Dimension | Glutathione peroxidase (GPx) activity induction in cultured mammalian cells |
|---|---|
| Target Compound Data | D-Selenocystine: 1.0-fold increase in GPx activity (no induction above baseline) |
| Comparator Or Baseline | L-Selenocystine: 4.2-fold increase in GPx activity at 30 μM; Sodium selenite: 2.2-fold increase at 15 μM |
| Quantified Difference | L-Selenocystine induces 4.2× greater GPx activity than D-Selenocystine; D-Selenocystine GPx induction is 4.2-fold lower than L-form and 2.2-fold lower than sodium selenite |
| Conditions | V79 Chinese hamster lung fibroblast cell line; GPx activity measured after compound exposure; L-selenocystine tested at 30 μM; sodium selenite tested at 15 μM; compounds possessing D-stereochemistry tested across concentration ranges |
Why This Matters
For researchers studying selenium-dependent redox processes, D-selenocystine serves as an isosteric negative control that lacks GPx induction, enabling isolation of GPx-independent selenium effects—a capability that L-selenocystine cannot provide due to its potent GPx induction.
- [1] Short MD, Xie Y, Li L, Cassidy PB, Roberts JC. Characteristics of selenazolidine prodrugs of selenocysteine: toxicity and glutathione peroxidase induction in V79 cells. J Med Chem. 2003;46(15):3308-3313. doi:10.1021/jm020496q View Source
